![molecular formula C17H21F6N3S B3038291 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea CAS No. 851477-20-8](/img/structure/B3038291.png)
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea is a useful research compound. Its molecular formula is C17H21F6N3S and its molecular weight is 413.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis in Asymmetric Synthesis
One significant application of 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea lies in its use as an organocatalyst. This compound has been shown to be highly efficient in asymmetric Michael reactions involving 1,3-dicarbonyl compounds and nitroolefins. The structure of this thiourea allows for the activation of nitroolefins and 1,3-dicarbonyl compounds, thereby achieving high enantio- and diastereoselectivity in the reaction products (Okino et al., 2005).
Development of Novel Catalysts
This thiourea derivative has been influential in the development of new organocatalysts, particularly those involving (thio)urea derivatives. Its structural components, notably the 3,5-bis(trifluoromethyl)phenyl group, have been utilized extensively in promoting various organic transformations, making it a key motif in catalyst design (Zhang et al., 2014).
Brønsted Acid Catalysis
The compound is also used as a Brønsted acid catalyst in C–C bond-forming reactions. Its catalytic efficacy has been demonstrated in the synthesis of symmetrical trisubstituted methanes and other related reactions. This application showcases the versatility of the compound in various synthetic organic chemistry processes (Gogoi et al., 2022).
Hydrogen Bonding in Organocatalysis
The 3,5-bis(trifluoromethyl)phenyl group of the thiourea has been highlighted for its role in hydrogen bonding during organocatalysis. Studies have shown that this group is crucial in the binding event with Lewis-basic sites, thus influencing the overall catalytic performance. This understanding has significant implications for future catalyst design (Lippert et al., 2012).
Environmental Impact and Sensing
Although not directly related to its catalytic applications, there have been studies on the environmental impact and sensing of chiral thioureas like this compound. For example, their toxicity has been evaluated using ecotoxicity studies, and methods for chemosensing these compounds have been explored. Such research underscores the importance of understanding the environmental implications of widely used organocatalysts (Konrad et al., 2021).
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F6N3S/c1-26(2)14-6-4-3-5-13(14)25-15(27)24-12-8-10(16(18,19)20)7-11(9-12)17(21,22)23/h7-9,13-14H,3-6H2,1-2H3,(H2,24,25,27)/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRCAVZHOLYEBJ-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F6N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
851477-20-8 | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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